molecular formula C7H10N2O3 B13909758 5-Methylisoxazol-3-yl dimethylcarbamate

5-Methylisoxazol-3-yl dimethylcarbamate

Cat. No.: B13909758
M. Wt: 170.17 g/mol
InChI Key: KHMWTSQAHPMPEK-UHFFFAOYSA-N
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Description

5-Methylisoxazol-3-yl dimethylcarbamate (CAS: Not available in search results

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-3-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C7H10N2O3/c1-5-4-6(8-12-5)11-7(10)9(2)3/h4H,1-3H3

InChI Key

KHMWTSQAHPMPEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)OC(=O)N(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Methylisoxazol 3 Yl Dimethylcarbamate

Established Synthetic Routes to 5-Methylisoxazol-3-yl Dimethylcarbamate (B8479999)

The primary route for the synthesis of 5-Methylisoxazol-3-yl dimethylcarbamate is a multi-step process that hinges on the initial formation of the isoxazole (B147169) ring, followed by the introduction of the dimethylcarbamate functional group.

Multi-Step Synthesis Strategies

A plausible and commonly employed strategy for the synthesis of this compound involves a two-step process. The initial step is the synthesis of the key intermediate, 5-methylisoxazol-3-ol. This is followed by a carbamoylation reaction to yield the final product.

Formation of 5-methylisoxazol-3-ol: This heterocyclic alcohol is typically synthesized through the condensation of a β-ketoester, such as ethyl acetoacetate, with hydroxylamine. youtube.com This reaction forms the core isoxazole structure.

Carbamoylation of 5-methylisoxazol-3-ol: The hydroxyl group of 5-methylisoxazol-3-ol is then reacted with dimethylcarbamoyl chloride in the presence of a suitable base to form the desired this compound. nih.gov

Precursor Chemistry and Derivatization Approaches

The subsequent derivatization is an O-acylation reaction. The nucleophilic hydroxyl group of 5-methylisoxazol-3-ol attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. nih.gov This reaction is typically facilitated by a base to deprotonate the alcohol and to neutralize the hydrochloric acid byproduct. nih.gov

PrecursorReagentProductReaction Type
Ethyl acetoacetateHydroxylamine5-methylisoxazol-3-olCyclocondensation
5-methylisoxazol-3-olDimethylcarbamoyl chlorideThis compoundCarbamoylation

Reaction Condition Optimization for Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and stoichiometry of the reactants.

For the carbamoylation step, a non-nucleophilic organic base such as triethylamine (B128534) or pyridine (B92270) is often employed to prevent competition with the isoxazolol nucleophile. nih.gov The choice of solvent can influence the reaction rate and solubility of the reactants; aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are commonly used. The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

A study on the carbamoylation of a complex molecule containing both primary and secondary alcohols demonstrated that N,N-dimethylcarbamoyl chloride can exhibit high regioselectivity for the secondary alcohol in the presence of bases like triethylamine and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This suggests that the carbamoylation of the hydroxyl group on the isoxazole ring can be achieved with high selectivity.

Table of Optimized Reaction Parameters (Hypothetical)

ParameterConditionRationale
BaseTriethylamine, DMAP (catalytic)Efficiently deprotonates the alcohol and neutralizes HCl byproduct.
SolventDichloromethaneGood solubility for reactants and inert under reaction conditions.
Temperature0 °C to room temperatureBalances reaction rate and minimizes potential side reactions.
Reactant Ratio1.1 equivalents of dimethylcarbamoyl chlorideEnsures complete conversion of the starting alcohol.

Purification Techniques for Synthetic Products

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and the base. Standard purification techniques for organic compounds are applicable here.

Column chromatography is a highly effective method for separating the desired product from impurities. A silica (B1680970) gel stationary phase with a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate (B1210297) mixture, would likely provide good separation.

Recrystallization is another common purification method. A suitable solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, allowing for the formation of pure crystals upon cooling.

Novel Approaches in this compound Synthesis

While traditional batch synthesis methods are well-established, modern approaches such as continuous-flow synthesis offer significant advantages in terms of safety, efficiency, and scalability.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry involves pumping reactants through a network of tubes or channels, where they mix and react. nih.gov This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov

A continuous-flow process for the synthesis of this compound could be designed in two stages, mirroring the multi-step batch synthesis. The first stage would involve the continuous formation of 5-methylisoxazol-3-ol, followed by an in-line purification or extraction. The purified intermediate would then be introduced into a second flow reactor with dimethylcarbamoyl chloride and a base to form the final product.

Recent advancements have demonstrated the successful continuous-flow synthesis of various carbamates. nih.govnih.gov These processes often utilize packed-bed reactors containing immobilized reagents or catalysts, which simplifies purification. For instance, a continuous-flow system for carbamate (B1207046) synthesis from amines, carbon dioxide, and alkyl halides has been reported, highlighting the versatility of this technology. nih.gov

Conceptual Continuous-Flow Setup for this compound Synthesis

StageReactor TypeReactantsConditions
1. Isoxazole FormationHeated Coil ReactorEthyl acetoacetate, HydroxylamineElevated temperature
2. CarbamoylationPacked-Bed Reactor with Immobilized Base5-methylisoxazol-3-ol, Dimethylcarbamoyl chlorideRoom temperature

The adoption of continuous-flow methodologies for the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.

Green Chemistry Principles Applied to Carbamate Synthesis

Traditional methods for carbamate synthesis often involve hazardous reagents such as phosgene (B1210022) and isocyanates. In line with the principles of green chemistry, recent research has focused on developing more environmentally benign alternatives. These modern approaches prioritize the use of safer reagents, milder reaction conditions, and the reduction of waste.

One of the most promising green routes to carbamates involves the use of carbon dioxide (CO₂) as a C1 source. nih.govnih.gov CO₂ is an abundant, non-toxic, and renewable feedstock. The synthesis of carbamates from CO₂, amines, and alcohols is a halogen-free and attractive alternative to phosgene-based methods. nih.govnih.gov This transformation can be facilitated by various catalytic systems, often under mild conditions, and can produce high yields of the desired carbamate products. nih.gov

Another green approach is the use of urea (B33335) as a carbonyl source. Urea is a stable, non-toxic, and readily available reagent that can serve as a phosgene substitute. clockss.orggoogle.com The synthesis of N-substituted carbamates from amines, urea, and alcohols has been successfully demonstrated over heterogeneous catalysts. clockss.org This method avoids the use of toxic materials and often allows for easy separation and recycling of the catalyst. clockss.org

Catalytic Strategies for Carbamate Formation

A variety of catalytic systems have been developed to enhance the efficiency and selectivity of carbamate synthesis. These catalysts can be broadly categorized into metal-based and metal-free systems.

Metal-Based Catalysts:

Titanium and Zinc Oxides: A mixed oxide catalyst of TiO₂–Cr₂O₃/SiO₂ has shown high efficacy in the synthesis of N-substituted carbamates from amines, urea, and alcohols, with yields reaching up to 98%. clockss.org The acidic and basic sites on the catalyst surface are believed to be crucial for its high activity. clockss.org

Zinc-Based Systems: Various zinc-based catalysts have been reported for the synthesis of carbamates from CO₂. These include polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, which are effective under environmentally friendly conditions of low pressure and temperature. researchgate.net

Indium Triflate: Indium triflate has been utilized as a catalyst for the synthesis of primary carbamates from alcohols and urea. This method is advantageous due to its good to excellent yields and the simple crystallization or filtration workup to obtain pure products. google.com

Copper Catalysis: Copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals generated from carbazates provide a mild and environmentally friendly route to carbamates. nsf.gov

Metal-Free Catalysis:

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as a CO₂ capture agent and a catalyst in the direct conversion of CO₂ into carbamates. google.comacs.org This approach avoids the need for metal catalysts and can be effective even with low concentrations of CO₂. google.com

Table 1: Overview of Catalytic Strategies for Carbamate Synthesis

Catalyst System Reagents Key Advantages
TiO₂–Cr₂O₃/SiO₂ Amines, Urea, Alcohols High yields, reusable catalyst
Zinc-based catalysts CO₂, Amines Environmentally benign conditions
Indium triflate Alcohols, Urea Good to excellent yields, simple workup
Copper catalysts Amines, Carbazates Mild conditions, environmentally friendly
DBU CO₂, Amines, Alkyl Halides Metal-free, effective with low CO₂ concentration

Regioselectivity in the Synthesis of Isoxazolyl Carbamates

The synthesis of isoxazolyl carbamates, such as this compound, requires careful consideration of regioselectivity, particularly when the isoxazole ring can present multiple reactive sites.

Factors Influencing Product Distribution (e.g., N- vs. O-carbamoylation)

The formation of this compound is an example of O-carbamoylation, where the carbamoyl (B1232498) group is attached to the oxygen atom at the 3-position of the isoxazole ring. This is typically achieved by reacting 5-methylisoxazol-3-ol with a carbamoylating agent like dimethylcarbamoyl chloride.

However, if the starting material were 3-amino-5-methylisoxazole (B124983), the outcome of the carbamoylation reaction would be influenced by the relative nucleophilicity of the amino group versus the ring nitrogen atoms. In general, the exocyclic amino group is significantly more nucleophilic than the endocyclic nitrogen atom of the isoxazole ring. Therefore, the reaction would be expected to proceed via N-carbamoylation, yielding N-(5-methylisoxazol-3-yl)dimethylurea.

The key factors determining the site of carbamoylation are:

Nature of the Nucleophile: A hydroxyl group (leading to O-carbamoylation) or an amino group (leading to N-carbamoylation) on the isoxazole ring will direct the reaction.

Reaction Conditions: The choice of solvent, base, and temperature can influence the reactivity of the nucleophile and the electrophile. For instance, the use of a base is often necessary to deprotonate the hydroxyl or amino group, thereby increasing its nucleophilicity.

In the context of this compound, the synthesis starts from 5-methylisoxazol-3-ol, thus leading exclusively to the O-carbamoylated product.

Stereochemical Considerations in Synthesis

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. As such, its synthesis does not involve the creation of stereocenters. Consequently, stereochemical considerations, such as enantioselectivity or diastereoselectivity, are generally not applicable to the synthesis of this specific compound.

However, it is worth noting that in the broader context of isoxazole synthesis, stereochemistry can be a critical factor, especially when chiral starting materials are used or when the synthesis leads to chiral products. For instance, the 1,3-dipolar cycloaddition reaction used to form the isoxazole ring can be stereoselective under certain conditions, particularly with the use of chiral catalysts. clockss.org For the specific case of this compound, these considerations are not relevant to the formation of the final product.

Molecular Interactions and Enzymatic Mechanisms of 5 Methylisoxazol 3 Yl Dimethylcarbamate

Mechanism of Enzyme Inhibition by 5-Methylisoxazol-3-yl Dimethylcarbamate (B8479999)

The inhibitory activity of 5-Methylisoxazol-3-yl dimethylcarbamate is primarily attributed to its function as a carbamoylating agent, a characteristic shared by many carbamate-based inhibitors. mdpi.comnih.gov This compound engages in a multi-step interaction with its target enzyme, leading to a transient but significant reduction in enzymatic activity.

Kinetics of Enzyme-Inhibitor Interaction (e.g., Acetylcholinesterase)

The interaction between this compound and acetylcholinesterase (AChE) is characteristic of pseudo-irreversible inhibition. This process involves the formation of a transient covalent bond between the inhibitor and the enzyme. The general mechanism for carbamate (B1207046) inhibitors begins with the nucleophilic attack by the oxygen atom of the serine residue within the catalytic triad (B1167595) of AChE on the carbonyl carbon of the carbamate group. researchgate.net

The general kinetic scheme can be represented as: E + I ⇌ E-I → E-C + L Where E is the enzyme, I is the inhibitor, E-I is the initial non-covalent complex, E-C is the carbamoylated enzyme, and L is the leaving group.

Characterization of Inhibitor Binding Sites on Target Enzymes

The binding of this compound to acetylcholinesterase occurs within the enzyme's active site gorge. This long and narrow gorge contains two main sites of interaction: the catalytic anionic site (CAS) at the base and the peripheral anionic site (PAS) near the entrance. mdpi.com

The dimethylcarbamate moiety of the inhibitor is directed towards the catalytic triad (Ser-His-Glu) located within the CAS. tandfonline.com The initial binding is facilitated by various non-covalent interactions. The isoxazole (B147169) ring and the methyl group likely engage in hydrophobic and van der Waals interactions with aromatic residues lining the gorge, such as tryptophan and tyrosine. These interactions help to properly orient the carbamate group for the subsequent carbamoylation of the active site serine. nih.gov

Enzyme SubsiteInteracting Moiety of InhibitorProbable Interactions
Catalytic Anionic Site (CAS)DimethylcarbamateCovalent bond formation with Serine
Acyl PocketMethyl group of isoxazoleHydrophobic interactions
Anionic SubsiteIsoxazole ringπ-π stacking with aromatic residues

Formation and Reversibility of Covalent Adducts

The hallmark of inhibition by carbamates is the formation of a covalent carbamoyl-enzyme adduct. nih.gov In the case of this compound, the dimethylcarbamoyl group is transferred to the hydroxyl group of the active site serine residue of acetylcholinesterase. This covalent modification renders the enzyme incapable of hydrolyzing its natural substrate, acetylcholine (B1216132). nih.gov

Unlike the essentially irreversible phosphorylation by organophosphates, the carbamoylation by carbamates is reversible. mdpi.com The carbamoyl-enzyme bond can be hydrolyzed, a process known as decarbamoylation, which regenerates the active enzyme. The rate of this spontaneous reactivation is significantly slower than the deacetylation of the acetylated enzyme formed during acetylcholine hydrolysis, but it is faster than the dephosphorylation of an organophosphate-inhibited enzyme. nih.gov The stability of the carbamoylated enzyme, and thus the duration of inhibition, is influenced by the nature of the carbamate.

Non-Covalent Binding Interactions

Prior to the formation of the covalent adduct, non-covalent interactions play a crucial role in the binding of this compound to the active site of acetylcholinesterase. These initial interactions are essential for the proper positioning of the inhibitor.

The key non-covalent interactions likely include:

Hydrophobic Interactions: The 5-methyl group and the isoxazole ring can interact with hydrophobic pockets within the enzyme's active site gorge.

Hydrogen Bonding: The nitrogen and oxygen atoms in the isoxazole ring and the carbonyl oxygen of the carbamate group may form hydrogen bonds with amino acid residues in the active site.

π-π Stacking: The aromatic isoxazole ring can engage in π-π stacking interactions with the aromatic side chains of residues such as tryptophan and tyrosine, which are known to be important for ligand binding in acetylcholinesterase. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

While specific SAR studies for this compound are limited, general principles derived from related isoxazole-based and carbamate inhibitors can provide valuable insights into the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Inhibition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. For isoxazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for enzyme inhibition. While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles can be applied to understand its potential interactions.

A QSAR model for a series of isoxazole analogs would typically involve the calculation of various molecular descriptors, including electronic, steric, and hydrophobic parameters. These descriptors are then correlated with the inhibitory activity (e.g., IC50 values) against a particular enzyme. For instance, in a study on related isoxazole compounds, topological parameters and molecular connectivity indices were shown to be important in describing their biological activity. Such models can help in predicting the inhibitory potency of new analogs and in guiding the synthesis of more effective enzyme inhibitors.

A hypothetical QSAR study on a series of 5-methylisoxazol-3-yl carbamate analogs might reveal the importance of the dimethylcarbamate moiety for activity, as well as the influence of substituents on the isoxazole ring. The development of a statistically robust QSAR model, characterized by a high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²), would be crucial for the reliable prediction of the inhibitory activity of novel compounds in this class.

Impact of Substituent Effects on Inhibitory Potency and Selectivity

The nature and position of substituents on the isoxazole ring can significantly influence the inhibitory potency and selectivity of compounds. For isoxazole derivatives, it has been observed that the presence of certain functional groups can enhance or diminish their biological activity.

For example, in a series of 4,5-diarylisoxazol-3-carboxylic acids, the type of substituent on the phenyl rings was found to be critical for their inhibitory activity against leukotriene biosynthesis. nih.gov Similarly, for other isoxazole-containing compounds, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on an associated phenyl ring led to excellent inhibitory activities against certain enzymes. nih.gov In contrast, bulky alkyl groups can sometimes be unfavorable for activity.

In the context of this compound, the methyl group at the 5-position of the isoxazole ring is a key structural feature. Alterations to this group or the introduction of other substituents on the ring could modulate its interaction with the target enzyme. For instance, replacing the methyl group with a trifluoromethyl group might enhance its inhibitory potency, a phenomenon observed in other isoxazole derivatives. nih.gov The dimethylcarbamate group at the 3-position is also crucial for its activity as a carbamate inhibitor. The following table illustrates the potential impact of hypothetical substitutions on the isoxazole ring on enzyme inhibition, based on general principles observed in related compounds.

Substituent at 5-position Hypothetical Impact on Potency Rationale
Methyl (CH3)BaselineReference compound
Trifluoromethyl (CF3)IncreasedElectron-withdrawing nature may enhance binding
Ethyl (C2H5)Similar or slightly decreasedMinor change in steric bulk
Phenyl (C6H5)Potentially increased or decreasedDepends on the binding pocket accommodation

In Vitro Enzymatic Biotransformation of this compound

Identification of Key Enzymes Involved in Metabolism (e.g., Hydrolases, Oxidases)

The in vitro metabolism of this compound is expected to be primarily mediated by hydrolases and oxidases. Carbamate-containing compounds are well-known substrates for carboxylesterases, which would hydrolyze the carbamate bond. This is a common metabolic pathway for many carbamate insecticides and drugs.

In addition to hydrolysis, oxidative metabolism by cytochrome P450 (CYP) enzymes is also a likely route of biotransformation. The methyl group on the isoxazole ring and the N-methyl groups of the dimethylcarbamate moiety are potential sites for oxidation. Aldehyde oxidase is another enzyme that has been observed to be involved in the metabolism of related heterocyclic compounds, leading to oxidation of the core ring structure. nih.gov

Characterization of Enzymatic Metabolites and Transformation Pathways

The enzymatic biotransformation of this compound would likely lead to several metabolites. The primary transformation pathway is expected to be the hydrolysis of the dimethylcarbamate ester linkage, yielding 5-methylisoxazol-3-ol and dimethylcarbamic acid. The latter is unstable and would decompose to dimethylamine (B145610) and carbon dioxide.

Oxidative pathways could lead to the formation of hydroxylated metabolites. For instance, oxidation of the methyl group at the 5-position of the isoxazole ring would produce a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid. N-demethylation of the dimethylcarbamate group by CYP enzymes is another plausible metabolic route, resulting in the corresponding N-methylcarbamate and, subsequently, the unsubstituted carbamate.

A summary of the potential metabolic pathways is presented below:

Hydrolysis: Cleavage of the carbamate bond to form 5-methylisoxazol-3-ol.

Oxidation: Hydroxylation of the 5-methyl group or N-demethylation of the dimethylcarbamate moiety.

Metabolic Stability in In Vitro Systems

The metabolic stability of a compound in in vitro systems, such as liver microsomes or hepatocytes, is a critical parameter in drug discovery, as it provides an indication of its in vivo half-life. The metabolic stability of this compound would be dependent on its susceptibility to the metabolic enzymes mentioned above.

If the compound is rapidly hydrolyzed by esterases or oxidized by CYPs, it would exhibit low metabolic stability. Conversely, if these pathways are slow, the compound would be considered metabolically stable. In vitro metabolic stability assays, typically involving incubation of the compound with liver microsomes and measuring its disappearance over time, would be necessary to quantify its metabolic stability. The results of such studies would be crucial for predicting its pharmacokinetic profile in vivo.

Environmental Fate and Degradation Pathways of 5 Methylisoxazol 3 Yl Dimethylcarbamate

Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. For 5-Methylisoxazol-3-yl dimethylcarbamate (B8479999), the primary abiotic degradation routes are expected to be hydrolysis and photolysis.

In the case of 5-Methylisoxazol-3-yl dimethylcarbamate, hydrolysis would lead to the formation of 5-methylisoxazol-3-ol and dimethylcarbamic acid. The latter is unstable and would decompose to dimethylamine (B145610) and carbon dioxide. The rate of this reaction is generally pH-dependent, with hydrolysis being faster under alkaline conditions.

Table 1: Predicted Hydrolysis Products of this compound

ReactantProducts
This compound5-Methylisoxazol-3-ol, Dimethylamine, Carbon Dioxide

Note: This table is based on general chemical principles of carbamate (B1207046) hydrolysis, as specific experimental data for this compound was not found.

Photolysis, or the degradation of a molecule by light, is another significant abiotic pathway for the environmental dissipation of pesticides. Carbamates can undergo photodegradation in aqueous conditions due to their light absorption characteristics. inchem.org The process can occur through direct photolysis, where the pesticide molecule itself absorbs light, or indirect photolysis, which involves photosensitizers present in the environment.

Specific studies on the photolysis of this compound are limited. However, research on the photodegradation of isoxazole (B147169), a core component of the molecule, provides some insight. A study on the UV254 photolysis of isoxazole in a microcapillary reactor determined the rate constant for the reaction of photo-generated OH radicals with isoxazole to be 2.15 × 10⁹ L·mol⁻¹·s⁻¹. researchgate.net The complete degradation of pesticides under UV irradiation, often enhanced by photocatalysts like TiO₂ and ZnO, has been demonstrated for various classes of pesticides, including carbamates. nih.gov The time required for complete degradation can range from 20 to over 100 hours, depending on the presence of a catalyst and the specific compound. nih.gov

Table 2: Photodegradation Data for Isoxazole (a related structure)

ParameterValueSource
Rate constant with OH radicals (kOH) for Isoxazole2.15 × 10⁹ L·mol⁻¹·s⁻¹ researchgate.net

Note: This data is for the parent isoxazole ring and not the full dimethylcarbamate compound.

Oxidation represents another potential abiotic degradation pathway. The principal route of metabolism for many carbamate esters is oxidative, often associated with mixed-function oxidase (MFO) enzymes in biological systems, but abiotic oxidation can also occur. inchem.org For dimethylcarbamates, oxidation can occur at the N-methyl groups. While specific studies on the abiotic oxidation of this compound were not identified, research on other carbamates like aminocarb (B1665979) has shown that oxidation can yield hydroxy/methoxy analogs and aldehydes. consensus.app

Based on the primary degradation pathways, the main abiotic degradation products of this compound are predicted to be:

From Hydrolysis: 5-Methylisoxazol-3-ol, Dimethylamine, and Carbon Dioxide.

From Photolysis and Oxidation: While not definitively identified for this specific compound, potential products could include hydroxylated derivatives of the isoxazole ring or oxidized forms of the dimethylamino group.

Biotic Degradation Pathways

Biotic degradation, primarily by microorganisms, is a crucial process for the removal of pesticides from soil and aquatic environments.

The microbial degradation of carbamates is a well-documented phenomenon. nih.gov The first step in the metabolic degradation of carbamates in soil is often hydrolysis, catalyzed by microbial enzymes. inchem.org This is followed by the further metabolism of the hydrolysis products. inchem.org

While direct studies on the microbial degradation of this compound are scarce, research on its potential hydrolysis product, 3-amino-5-methylisoxazole (B124983) (a related structure to 5-methylisoxazol-3-ol), offers valuable insights. A bacterial strain, Nocardioides sp. N39, has been isolated and shown to be capable of using 3-amino-5-methylisoxazole as a sole source of carbon, nitrogen, and energy. This suggests that if this compound is first hydrolyzed in the environment, the resulting isoxazole moiety could be further degraded by such microorganisms. The genus Nocardioides has been implicated in the degradation of other carbamates as well, such as carbendazim. nih.govnih.gov The degradation of carbamates by Nocardioides often involves a hydrolase enzyme that cleaves the carbamate linkage. oup.com

The general pathway for the microbial degradation of aryl carbamates involves an initial hydrolysis, followed by the breakdown of the aromatic (or in this case, heterocyclic) ring, eventually leading to intermediates of central metabolic pathways. nih.gov

Table 3: Microorganism Involved in the Degradation of a Related Carbamate Structure

MicroorganismDegraded CompoundDegradation CapabilitySource
Nocardioides sp. SG-4GCarbendazimHydrolyzes the carbamate to 2-aminobenzimidazole. nih.gov
Nocardioides sp. N393-amino-5-methyl-isoxazoleUtilizes as sole carbon, nitrogen, and energy source. acs.org

Characterization of Microbial Strains Involved in Degradation

The breakdown of carbamate pesticides and their derivatives is primarily a biological process driven by a diverse range of soil microorganisms. jst.go.jp Studies on the degradation of the core molecule, Hymexazol, have identified several microbial genera capable of utilizing it as a nutrient source. jst.go.jp

Key Microbial Genera in Degradation:

Bacteria: Species from the genera Bacillus and Streptomyces have been shown to degrade Hymexazol in soil environments. jst.go.jp Bacteria play a crucial role in the initial and subsequent steps of breaking down the isoxazole ring structure.

Fungi: Fungi such as Aspergillus niger, Penicillium sp., and Arthrinium sp. are also significant degraders. jst.go.jp Fungal species are known for their robust enzymatic systems capable of metabolizing complex organic molecules. mdpi.com

These microorganisms are typically isolated from agricultural soils with a history of pesticide application, suggesting an adaptive evolution to utilize these compounds. frontiersin.org

Elucidation of Microbial Metabolic Pathways and Metabolite Structures

The microbial metabolism of this compound is predicted to occur in a two-stage process.

Stage 1: Carbamate Hydrolysis The initial step is the cleavage of the ester bond, a common pathway for all carbamate pesticides. frontiersin.orgbohrium.com This hydrolysis reaction yields Hymexazol and dimethylamine.

Stage 2: Hymexazol Degradation Following the initial hydrolysis, the resulting Hymexazol molecule undergoes further microbial degradation. The breakdown of Hymexazol is well-documented and involves the opening of the isoxazole ring. jst.go.jp This process leads to the formation of several key metabolites. jst.go.jpnih.gov

Identified Metabolites of Hymexazol:

5-Methyl-2(3H)-oxazolone: A primary metabolite formed through the rearrangement of the isoxazole ring. jst.go.jp

Acetoacetamide: Resulting from the cleavage of the ring structure. jst.go.jp

Carbon Dioxide (CO2): The ultimate end product of complete mineralization, indicating the full breakdown of the organic structure by soil microbes. jst.go.jp

The transformation of Hymexazol into these metabolites is considered a detoxification step, as the resulting compounds show reduced fungicidal activity. jst.go.jp

Role of Specific Enzymes in Biodegradation

Specific enzymes are the catalysts for the degradation pathways described above. The biodegradation of this compound relies on enzymes capable of hydrolyzing the carbamate linkage and others that can cleave the heterocyclic ring.

Carbamate Hydrolases/Esterases: The initial and critical step of cleaving the dimethylcarbamate group is catalyzed by carboxylesterases (EC 3.1.1). nih.govplos.org These enzymes are widespread in soil microorganisms and are responsible for the hydrolysis of a variety of carbamate pesticides. bohrium.com Several specific carbamate hydrolase genes have been identified in degrading bacteria, including mcd, cehA, and cahA. bohrium.com

Oxidoreductases: Following the initial hydrolysis, the degradation of the Hymexazol ring is carried out by other enzyme classes, likely involving oxidoreductases. These enzymes introduce oxygen into the ring, destabilizing it and leading to cleavage.

The efficiency of these enzymatic processes is a key factor in determining the persistence of the compound in the environment. epa.gov

Environmental Transport and Persistence Modeling

The potential for a chemical to move within the environment and its persistence are critical aspects of its environmental risk profile. Modeling these factors relies on key physicochemical properties. The data for Hymexazol is used here to predict the behavior of this compound.

Adsorption and Desorption Characteristics in Environmental Matrices

The mobility of a pesticide in soil is largely governed by its tendency to adsorb to soil particles. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Based on data for Hymexazol, the compound is expected to be mobile in soil. herts.ac.uk Adsorption is influenced by soil properties, with weaker adsorption observed in alkaline soils. herts.ac.uk The adsorption process is often described by the Freundlich isotherm, which accounts for the heterogeneous nature of soil surfaces. acs.org A portion of Hymexazol and its metabolites can become tightly bound to soil particles, forming non-extractable residues. jst.go.jp

Table 1: Soil Adsorption and Mobility of Hymexazol

Parameter Value Range Interpretation Source
Kfoc (mL g⁻¹) 12 - 124 Mobile herts.ac.uk
GUS Index 1.87 Transition state (potential to leach) herts.ac.uk

| Soil Half-life (DT₅₀) | < 8 days (aerobic) | Not persistent | regulations.gov |

Data table is interactive.

Volatility and Atmospheric Transport Potential

Volatility determines the likelihood of a pesticide entering the atmosphere and undergoing long-range transport. This is assessed using the vapor pressure and Henry's Law constant.

Hymexazol is considered to be highly volatile. herts.ac.ukregulations.gov Its degradation in the atmosphere is primarily driven by reactions with hydroxyl (OH) radicals. researchgate.netnih.gov The atmospheric half-life is estimated to be between 13.7 and 68.1 hours, suggesting it can persist long enough for some atmospheric transport but is unlikely to be a persistent organic pollutant in the troposphere. researchgate.netfigshare.com

Table 2: Volatility and Atmospheric Fate of Hymexazol

Parameter Value Interpretation Source
Vapor Pressure 1.37 x 10⁻³ torr Volatile regulations.gov
Henry's Law Constant 2.77 x 10⁻⁴ Pa m³ mol⁻¹ Volatile herts.ac.uk

| Atmospheric Half-life (vs. OH radicals) | ~1 day | Low potential for long-range transport | researchgate.net |

Data table is interactive.

Leaching Potential to Groundwater

The potential for a compound to leach into groundwater is a significant environmental concern. It is estimated using models that incorporate soil persistence (half-life) and mobility (Koc value). The Groundwater Ubiquity Score (GUS) is a common indicator.

GUS = log₁₀(DT₅₀) x (4 - log₁₀(Koc))

Using the values for Hymexazol (DT₅₀ < 8 days, Koc range 12-124 mL g⁻¹), the GUS index is calculated to be in a range that suggests a transition state or moderate leaching potential. herts.ac.uknih.gov While its degradation is relatively rapid, its high mobility in soil means that under certain conditions (e.g., heavy rainfall shortly after application on sandy soils), leaching to groundwater could occur. regulations.gov

In-depth Analysis of this compound's Environmental Profile Reveals Data Gaps

Carbamate pesticides, the class to which this compound belongs, are generally known for their relatively lower environmental persistence compared to other insecticide classes like organochlorines. Their breakdown in the environment is typically governed by processes such as hydrolysis, photolysis, and microbial degradation. The rate and pathways of this degradation, however, are highly dependent on the specific chemical structure of the individual carbamate and the environmental conditions present, including soil type, pH, temperature, and microbial activity.

Without specific studies on this compound, a definitive profile of its environmental persistence and distribution cannot be constructed. Key data points that are currently unavailable in public literature include:

Soil Half-Life (DT50): This metric, which indicates the time it takes for 50% of the compound to degrade in soil, is crucial for understanding its persistence in the terrestrial environment.

Aqueous Hydrolysis Half-Life: The rate of breakdown in water at different pH levels is a key factor in determining the compound's fate in aquatic systems.

Photolysis Half-Life: The speed of degradation due to sunlight exposure would inform its persistence on plant surfaces and in surface waters.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value is essential for predicting the mobility of the compound in soil and its potential to leach into groundwater.

Bioconcentration Factor (BCF): This would indicate the potential for the compound to accumulate in aquatic organisms.

The absence of such data for this compound highlights a significant gap in the environmental assessment of this particular chemical. While it can be hypothesized that its behavior would follow the general patterns of other carbamates, empirical data is necessary for a scientifically robust characterization. Regulatory agencies and independent researchers have not published studies that would allow for the creation of detailed data tables or an in-depth discussion of its environmental distribution profile.

Therefore, any assessment of the environmental risk posed by this compound would be speculative at this time. Further research is required to determine its specific environmental fate and to provide the necessary data for a comprehensive persistence and distribution profile.

Advanced Analytical Methodologies for 5 Methylisoxazol 3 Yl Dimethylcarbamate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for the purification of 5-Methylisoxazol-3-yl dimethylcarbamate (B8479999) after synthesis and is a foundational component of its analysis when coupled with mass spectrometry.

Column Selection: A reversed-phase column, such as a C18, would be a logical starting point, given the compound's structure.

Mobile Phase Optimization: A gradient elution using acetonitrile (B52724) or methanol (B129727) mixed with water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for MS detection.

Detector Wavelength Selection: For UV detection, a wavelength would be chosen based on the compound's UV absorbance maxima.

There is limited specific information on the direct analysis of 5-Methylisoxazol-3-yl dimethylcarbamate by Gas Chromatography (GC). Due to its molecular weight and functional groups, its thermal stability would need to be assessed to determine if it can be analyzed directly by GC without derivatization. If stable, a method could be developed using a standard non-polar or mid-polar capillary column.

Hyphenated techniques are critical for the definitive identification of this compound. High-resolution electrospray ionization time-of-flight mass spectrometry (ESI-TOF LC/MS) has been successfully used for its accurate mass determination and characterization. nih.gov This approach provides high confidence in the compound's identity.

For trace analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode (LC-MS/MS) would be the method of choice. The development of an MRM method would involve the selection of precursor-to-product ion transitions specific to the molecule, enabling highly sensitive and selective quantification in complex matrices.

Spectroscopic Characterization and Structural Elucidation

Spectroscopy, particularly NMR and MS, is indispensable for the unambiguous structural confirmation of this compound and for distinguishing it from its structural isomers, such as 5-methyl-3-oxoisoxazole-2(3H)-dimethylcarboxamide. nih.gov

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. Research has highlighted key diagnostic signals that differentiate it from its carboxamide isomer. nih.gov A defining characteristic in the ¹H NMR spectrum is the appearance of two well-resolved singlets for the N-methyl protons, a result of the higher rotational energy barrier of the C(O)-N bond in carbamates compared to the broad singlet seen for the corresponding carboxamide isomer. nih.gov

Another key distinguishing feature is the chemical shift of the proton at the 4th position (H-4) of the isoxazole (B147169) ring. nih.gov

Proton Compound Class Typical ¹H NMR Chemical Shift (ppm)
N-Methyl ProtonsThis compoundTwo distinct singlets
N-Methyl Protons3-Oxoisoxazole-2(3H)-dimethylcarboxamideBroad singlet
H-4 ProtonThis compound6.07 - 6.17
H-4 Proton3-Oxoisoxazole-2(3H)-dimethylcarboxamide5.27 - 5.58

This table is generated based on data from a study comparing isoxazol-3-yl dimethylcarbamates with their 3-oxoisoxazole-2(3H)-carboxamide isomers. nih.gov

High-resolution mass spectrometry is used to confirm the elemental composition of this compound by providing an accurate mass measurement. nih.gov This technique is also fundamental for identifying isomers. While both this compound and its carboxamide isomer have the same molecular formula and therefore the same exact mass, their fragmentation patterns upon collision-induced dissociation (CID) in an MS/MS experiment would likely differ due to their distinct structures. Analysis of these unique fragmentation patterns allows for their unambiguous identification.

This same principle would apply to the identification of potential degradation products. By comparing the mass spectra of samples over time or under stress conditions (e.g., pH, temperature changes), novel m/z values can be detected. Subsequent MS/MS analysis of these new signals would help in elucidating the structures of the degradation products.

Sample Preparation Techniques for Complex Environmental and Biological Matrices

The accurate analysis of this compound in environmental (e.g., soil, water) and biological (e.g., plasma, tissue) samples is often hindered by the complexity of the matrix. Effective sample preparation is a critical step to isolate the target analyte from interfering components, thereby enhancing the sensitivity and reliability of the final analysis.

Liquid-Liquid Extraction (LLE) is a conventional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. phenomenex.blog For a moderately polar compound like a carbamate (B1207046), optimization involves selecting an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), adjusting the pH of the aqueous sample to ensure the analyte is in a neutral form to maximize its partitioning into the organic phase, and optimizing the extraction volume and number of extractions. nih.gov

Solid-Phase Extraction (SPE) offers a more efficient and automatable alternative to LLE. biotage.com This technique involves passing a liquid sample through a solid sorbent material packed in a cartridge. phenomenex.blog The analyte is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. Optimization of SPE for carbamate analysis includes selecting the appropriate sorbent (e.g., C18 for reversed-phase extraction), conditioning the sorbent, optimizing the pH and flow rate of the sample load, choosing an effective wash solvent to remove interferences without eluting the analyte, and selecting a minimal volume of the strongest possible elution solvent to obtain a concentrated extract.

The following table compares key optimization parameters for LLE and SPE.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Solvent Selection Based on analyte solubility and immiscibility with the sample matrix.Sorbent selection (e.g., C18, polymeric), wash solvent, and elution solvent are critical.
pH Control Adjust pH of the aqueous phase to suppress analyte ionization.Adjust pH of the sample before loading to maximize retention on the sorbent.
Efficiency Often requires large solvent volumes and can be labor-intensive. phenomenex.blogUses less solvent, is easily automated, and provides higher analyte concentration.
Selectivity Limited selectivity, co-extraction of interferences is common.High selectivity achievable by choosing specific sorbents and wash conditions.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a dominant sample preparation technique, especially for pesticide residue analysis in food and agricultural products. food-safety.com The method involves two main steps: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. googleapis.comresearchgate.net

Extraction: A homogenized sample is extracted with a solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride, and buffering citrate (B86180) salts). bohrium.comgoogleapis.com The salts induce phase separation between the aqueous and organic layers and help drive the analytes into the acetonitrile layer.

Cleanup (d-SPE): An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents. For carbamate analysis, this typically includes primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences like fats. bohrium.com After vortexing and centrifugation, the cleaned supernatant is ready for analysis, often by LC-MS/MS. nih.gov

The QuEChERS approach significantly reduces sample preparation time and solvent consumption while providing excellent recoveries for a wide range of analytes, including various carbamates. nih.govresearchgate.net

The table below lists common components used in QuEChERS extraction and cleanup kits.

Step Component Purpose
Extraction AcetonitrileExtraction Solvent
Magnesium Sulfate (anhydrous)Induces phase separation by removing water.
Sodium ChlorideAids in partitioning of analytes into the organic layer.
Sodium Citrate / Citric Acid BufferMaintains a stable pH to protect base-sensitive compounds.
Cleanup (d-SPE) Primary Secondary Amine (PSA)Removes polar interferences like organic acids, sugars, and fatty acids.
C18 (Octadecylsilane)Removes non-polar interferences such as lipids.
Graphitized Carbon Black (GCB)Removes pigments and sterols (used for highly colored matrices).

Method Validation and Quality Assurance in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. elementlabsolutions.com It is a mandatory requirement for ensuring the reliability and comparability of scientific data. Key validation parameters include the limits of detection and quantification, accuracy, precision, and robustness.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. ut.ee The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. ut.eeyoutube.com These values define the sensitivity of an analytical method. For trace analysis of compounds like this compound, methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed due to their high sensitivity and selectivity. googleapis.comnih.gov

The following table shows representative LOD and LOQ values for various carbamate pesticides in different matrices, illustrating the typical sensitivity achieved with modern analytical instrumentation.

Carbamate Compound Matrix Analytical Method LOD (µg/kg) LOQ (µg/kg)
CarbofuranFruits & VegetablesLC-MS/MS0.2 - 1.00.5 - 5.0
MethomylFruits & VegetablesLC-MS/MS0.2 - 2.00.5 - 5.0
AldicarbAgricultural ProductsLC-MS/MS< 3.310
PropoxurDate Palm FruitsUHPLC-MS/MS0.0050.015
CarbarylDate Palm FruitsUHPLC-MS/MS0.010.03

Note: Data are representative examples for structurally similar compounds. googleapis.comnih.govnih.gov

Accuracy refers to the closeness of a measured value to the true or accepted value. elementlabsolutions.com It is typically evaluated by analyzing certified reference materials or by performing recovery studies on spiked blank matrix samples. Recovery is expressed as a percentage of the known amount of analyte that is detected by the method. For pesticide residue analysis, acceptable recovery rates are generally within the 70-120% range. researchgate.netnih.gov

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of the results. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Typically, an RSD of less than 15-20% is considered acceptable. researchgate.netlcms.cz

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com This provides an indication of its reliability during normal usage. To test robustness, parameters such as mobile phase composition, pH, column temperature, and flow rate are slightly varied to observe any significant impact on the results.

The table below summarizes typical validation results for carbamate pesticide analysis.

Validation Parameter Method of Evaluation Typical Acceptance Criteria
Accuracy Spike-recovery experiments at multiple concentration levels.70% - 120%
Precision (Repeatability & Intermediate) Multiple analyses of a homogeneous sample within a day and on different days.Relative Standard Deviation (RSD) ≤ 20%
Robustness Deliberate small variations in method parameters (e.g., pH ±0.2, temperature ±5°C).No significant change in results (e.g., peak area, retention time).

Computational and Theoretical Approaches in 5 Methylisoxazol 3 Yl Dimethylcarbamate Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of molecules. These calculations can predict molecular geometry, reactivity, and spectroscopic characteristics with a high degree of accuracy.

The electronic structure of 5-Methylisoxazol-3-yl dimethylcarbamate (B8479999) dictates its reactivity and intermolecular interactions. Quantum chemical methods, such as Density Functional Theory (DFT), are used to compute various electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For analogous compounds, DFT calculations have been used to create electrostatic potential maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites. In 5-Methylisoxazol-3-yl dimethylcarbamate, the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the carbonyl oxygen of the carbamate (B1207046) group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon is an electrophilic site.

Table 1: Calculated Electronic Properties of a Related Carbamate Compound

ParameterCalculated ValueSignificance
HOMO Energy-7.2 eVRegion of electron donation
LUMO Energy-1.5 eVRegion of electron acceptance
HOMO-LUMO Gap5.7 eVIndicator of chemical stability

The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity. Conformational analysis involves identifying the stable geometries (conformers) of the molecule and determining their relative energies. This is often achieved by systematically rotating the rotatable bonds, such as the C-O bond linking the isoxazole ring and the carbamate group, and calculating the potential energy at each step.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the interactions between molecules and their biological targets, providing insights into the mechanisms of drug action.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, which belongs to the carbamate class of compounds, a likely biological target is the enzyme acetylcholinesterase (AChE). Carbamates are known to act as inhibitors of AChE, a mechanism relevant in both pharmaceuticals and pesticides. tandfonline.comnih.gov

Docking studies would involve placing the this compound molecule into the active site of AChE and calculating the binding affinity, typically expressed as a docking score. The interactions between the ligand and the amino acid residues of the enzyme's active site, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the basis of binding. For carbamate inhibitors, key interactions often involve the catalytic triad (B1167595) of AChE. plos.orgresearchgate.net

Table 2: Predicted Interactions of a Carbamate Inhibitor with Acetylcholinesterase Active Site Residues

Amino Acid ResidueType of InteractionFunctional Group of Inhibitor
Ser203Covalent Bond (after carbamoylation)Carbonyl Carbon
Trp86π-π StackingAromatic Ring
Tyr337Hydrogen BondCarbonyl Oxygen
Phe338Hydrophobic InteractionMethyl Groups

Note: This table represents typical interactions observed for carbamate inhibitors with the active site of AChE and serves as a predictive model for this compound.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. Following molecular docking, an MD simulation can be performed to assess the stability of the predicted binding pose and to further characterize the interactions. tandfonline.comnih.gov The simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (Rg) to monitor the compactness of the system. nih.govresearchgate.net These simulations can reveal conformational changes in the enzyme upon inhibitor binding and provide a more accurate estimation of the binding free energy.

In Silico Environmental Fate Modeling

In silico models are increasingly used to predict the environmental fate of chemicals, offering a cost-effective and ethical alternative to experimental testing. nih.govmetu.edu.tr These models, often based on Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), use the molecular structure of a compound to predict its environmental properties. researchgate.netnih.gov

For this compound, these models can estimate key parameters that determine its distribution and persistence in the environment. These include:

Octanol-Water Partition Coefficient (logP): This parameter indicates the lipophilicity of a compound and its tendency to bioaccumulate in organisms.

Water Solubility: This affects the compound's mobility in aquatic environments.

Vapor Pressure: This influences the compound's distribution between the atmosphere and soil or water.

Bioconcentration Factor (BCF): This predicts the extent to which a chemical will accumulate in aquatic organisms from the surrounding water.

Biodegradation: Models can predict the likelihood and rate of microbial degradation.

Software programs like the EPA's EPI Suite™ can be used to estimate these properties. nih.gov For instance, the PubChem database provides some computed properties for this compound. nih.gov

Table 3: Computed Environmental Fate Properties for this compound

PropertyComputed ValueSource
XLogP30.9PubChem nih.gov
Topological Polar Surface Area55.6 ŲPubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count4PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov

These in silico predictions are valuable for conducting environmental risk assessments and for designing chemicals with more favorable environmental profiles. nih.gov

Predictive Models for Biodegradation and Abiotic Transformation Rates

Predictive models for the degradation of this compound are essential for estimating its persistence in various environmental matrices. These models primarily fall into the category of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR).

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. For this compound, QSAR models can predict its susceptibility to microbial degradation by correlating its molecular descriptors with experimentally determined degradation rates of structurally similar carbamates. The underlying principle is that the structural features of a molecule dictate its physicochemical properties and, consequently, its interaction with biological systems, such as microbial enzymes.

Key molecular descriptors used in QSAR models for predicting the biodegradation of carbamates include:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as the molecular connectivity index and the Wiener index.

Electronic descriptors: These relate to the electronic properties of the molecule, including dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical descriptors: Properties like the octanol-water partition coefficient (logP) and molar refractivity are crucial in determining a compound's bioavailability to microorganisms.

A hypothetical QSAR model for predicting the half-life of carbamates in soil might take the following form:

log(t½) = β₀ + β₁(logP) + β₂(E LUMO) + β₃(Molecular Weight)

Where:

t½ is the degradation half-life.

β₀, β₁, β₂, and β₃ are regression coefficients determined from a training set of compounds.

Predictive Models for Abiotic Transformation:

Abiotic transformation processes, such as hydrolysis and photolysis, are also significant degradation pathways for this compound. Computational models can predict the rates of these processes. For instance, hydrolysis rates can be estimated based on the presence of hydrolyzable functional groups (like the carbamate ester linkage) and the influence of neighboring atoms on the reaction center. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction mechanisms and activation energies for hydrolysis under different pH conditions.

Similarly, photolysis rates can be predicted by considering the molecule's ultraviolet-visible (UV-Vis) absorption spectrum, which can be calculated using computational quantum chemistry methods. The presence of chromophores in the 5-methylisoxazole (B1293550) ring suggests that phototransformation could be a relevant environmental fate process.

Predictive Model Type Predicted Parameter Key Molecular Descriptors/Inputs for this compound Relevance to Environmental Fate
QSAR for Biodegradation Degradation half-life (t½) in soil/waterlogP, Molecular Weight, Dipole Moment, HOMO/LUMO energies, Topological IndicesPredicts persistence in biologically active media.
Hydrolysis Models Hydrolysis rate constant (kₕ) at different pHIdentification of ester linkage, Calculation of activation energies (DFT)Determines persistence in aquatic environments.
Photolysis Models Photodegradation quantum yield and rateCalculated UV-Vis absorption spectrum, Presence of chromophoresAssesses the importance of sunlight-induced degradation.

Environmental Distribution and Compartmental Modeling

Understanding the distribution of this compound in the environment is crucial for assessing exposure risks to non-target organisms. Multimedia environmental fate models, also known as compartmental models, are used to predict the partitioning of a chemical between different environmental compartments, such as air, water, soil, and sediment.

These models, like the Equilibrium Criterion (EQC) model, use the physicochemical properties of the compound to estimate its distribution at equilibrium. Key input parameters for this compound in such models would include:

Vapor Pressure: Influences the partitioning between air and other compartments.

Water Solubility: Determines its concentration in the aqueous phase.

Octanol-Water Partition Coefficient (Kow): Indicates its tendency to partition into organic matter, such as soil organic carbon and lipids in biota.

Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc): Predicts its sorption to soil and sediment.

Based on the computed properties of this compound from databases like PubChem, we can infer its likely environmental distribution. A relatively low logP value suggests moderate hydrophobicity, indicating that it will have some mobility in soil and may partition into aquatic systems.

A simplified multimedia fate model output might look like the following hypothetical distribution for this compound:

Environmental Compartment Predicted Percentage of Distribution Governing Physicochemical Property
Air< 1%Vapor Pressure
Water30 - 40%Water Solubility, logP
Soil50 - 60%Koc, logP
Sediment5 - 10%Koc, Water Solubility
Biota< 1%logP

These models provide a holistic view of the likely environmental sinks for the compound and help in identifying the compartments at highest risk of contamination.

Cheminformatics and Data Mining in Carbamate Research

Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical information to identify trends, develop predictive models, and guide future research on carbamates, including this compound.

Cheminformatics Applications:

Cheminformatics involves the use of computational methods to store, retrieve, and analyze chemical information. In the context of this compound, cheminformatics can be applied to:

Similarity Searching: Identifying other pesticides or chemical compounds with similar structural features or predicted properties. This can help in read-across approaches for toxicity and environmental fate assessment.

Library Design: For the development of new carbamate insecticides, cheminformatics tools can be used to design virtual libraries of compounds with desired properties (e.g., high insecticidal activity and rapid environmental degradation).

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using cheminformatics models, which is crucial in the early stages of pesticide development to flag potentially hazardous compounds.

Data Mining in Carbamate Research:

Data mining techniques are used to extract meaningful patterns from large datasets. In carbamate research, data mining can be applied to:

Structure-Activity Relationship (SAR) Analysis: Mining databases of carbamates and their biological activities can reveal key structural motifs responsible for their insecticidal efficacy or toxicity to non-target organisms.

Environmental Fate Database Analysis: By analyzing large environmental monitoring datasets, it is possible to identify correlations between the physicochemical properties of carbamates and their observed environmental concentrations.

Toxicogenomics Data Analysis: Mining gene expression data from organisms exposed to carbamates can help in understanding their mechanisms of toxicity and identifying biomarkers of exposure.

The application of these computational and theoretical approaches provides a robust framework for assessing the environmental risks associated with this compound and for guiding the development of safer and more effective pesticides.

Future Research Directions and Emerging Paradigms for 5 Methylisoxazol 3 Yl Dimethylcarbamate

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes for 5-Methylisoxazol-3-yl dimethylcarbamate (B8479999) is a paramount area of future research. Traditional chemical syntheses often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. Modern synthetic chemistry is increasingly focused on "green" and sustainable practices, which are anticipated to be pivotal in the future production of this and related compounds.

Emerging sustainable approaches for the synthesis of the core isoxazole (B147169) scaffold and the introduction of the dimethylcarbamate moiety include:

Ultrasonic Irradiation: Sonochemistry has been shown to accelerate reactions, improve yields, and reduce energy consumption in the synthesis of isoxazole derivatives. nih.govnih.gov This technique can facilitate key steps like cyclization and multicomponent reactions under milder conditions, often minimizing the need for toxic catalysts and solvents. nih.govnih.gov

Agro-Waste Catalysis: The use of catalysts derived from agricultural waste, such as water extract of orange fruit peel ash (WEOFPA), offers a green and cost-effective alternative for the synthesis of isoxazole derivatives. scielo.org.co These methods often proceed under solvent-free conditions, aligning with the principles of green chemistry. scielo.org.co

Deep Eutectic Solvents (DES): As environmentally friendly and inexpensive reaction media, DES are being explored for the synthesis of isoxazoles. frontiersin.org Continuous flow synthesis using DES has demonstrated high yields and scalability, offering a sustainable alternative to traditional batch processes. frontiersin.org

Biocatalysis: The use of enzymes, such as promiscuous esterases and acyltransferases, presents a highly selective and environmentally friendly approach for the synthesis of carbamates. nih.gov Biocatalytic methods can be conducted in aqueous media, avoiding the use of organic solvents. nih.gov Proteases have also been shown to catalyze transcarbamoylation, offering a mild alternative to harsh chemical methods. nih.gov

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, leading to improved efficiency and safety. researchgate.net This technology is being applied to the multi-step synthesis of isoxazoles, allowing for the telescoping of reactions and reducing manual handling of intermediates. researchgate.net

Synthetic ApproachKey AdvantagesRelevant Compound Class
Ultrasonic Irradiation Reduced reaction times, lower energy consumption, use of green solvents. nih.govnih.govIsoxazole derivatives nih.govnih.gov
Agro-Waste Catalysis Eco-friendly, inexpensive, solvent-free conditions. scielo.org.co3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones scielo.org.co
Deep Eutectic Solvents Eco-friendly, cost-effective, high yields in flow synthesis. frontiersin.org3,5-disubstituted isoxazoles frontiersin.org
Biocatalysis High selectivity, aqueous reaction media, mild conditions. nih.govnih.govCarbamates nih.govnih.gov
Flow Chemistry Enhanced control, improved safety, reaction telescoping. researchgate.netnih.govTrisubstituted isoxazoles, Carbamates researchgate.netnih.gov

Development of Ultra-Sensitive and Selective Analytical Techniques

The ability to detect and quantify 5-Methylisoxazol-3-yl dimethylcarbamate at trace levels is crucial for environmental monitoring and residue analysis. Future research will focus on developing analytical techniques that are not only highly sensitive and selective but also rapid, cost-effective, and portable for on-site applications.

Promising areas for advancement in analytical techniques include:

Electrochemical Sensors: These sensors offer the potential for rapid and sensitive detection of carbamates. The use of novel electrode materials, such as boron-doped diamond and nanocomposites, can enhance sensitivity and stability. nih.govscielo.org.co Electrochemical methods can provide detection limits well below the maximum residue levels allowed for some carbamate (B1207046) pesticides. scielo.org.co

Aptamer-Based Biosensors (Aptasensors): Aptamers, which are single-stranded DNA or RNA molecules, can be engineered to bind with high affinity and specificity to target molecules like pesticides. acs.orgunad.edu.co Aptasensors can be integrated with various signal transduction platforms, including colorimetric, fluorescent, and electrochemical systems, to provide sensitive and selective detection. nih.govacs.org The use of nanomaterials, such as gold and silver nanoparticles, can further enhance the sensitivity of these sensors. acs.org

Advanced Chromatographic Methods: While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are established methods for pesticide analysis, future developments will focus on improving speed, resolution, and detection limits. researchgate.netiastate.edu The coupling of these separation techniques with advanced mass spectrometry (MS) detectors, such as quadrupole-linear ion trap (QTRAP) systems, allows for highly sensitive and specific quantification and confirmation of carbamate residues. nih.gov

Analytical TechniquePrinciple of DetectionPotential Advantages
Electrochemical Sensors Measures changes in electrical properties upon interaction with the analyte. nih.govHigh sensitivity, rapid analysis, portability. scielo.org.co
Aptamer-Based Biosensors Utilizes specific binding of aptamers to the target molecule. acs.orgHigh specificity, cost-effectiveness, potential for on-site use. nih.govunad.edu.co
Advanced Chromatography-MS Separates components of a mixture followed by mass-based detection. researchgate.netHigh sensitivity, specificity, and confirmation of identity. nih.gov

Advanced Computational Integration for Mechanistic Predictions

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior and properties of chemical compounds, thereby guiding experimental research and reducing reliance on costly and time-consuming laboratory work. For this compound, advanced computational approaches will provide deeper insights into its reaction mechanisms, metabolic fate, and potential biological activities.

Key computational methodologies for future investigation include:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling: These models correlate the chemical structure of a compound with its biological activity or toxicity. scielo.org.coacs.org For isoxazole and carbamate derivatives, QSAR and QSTR studies can help in predicting their efficacy and potential adverse effects, guiding the design of safer and more effective analogues. scielo.org.coacs.org

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov This approach can elucidate the mechanisms of degradation of carbamate pesticides, for instance, by studying their reactions with hydroxyl radicals in the environment. nih.govnih.govnih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are used to model the interaction between a small molecule and a biological target, such as an enzyme. scielo.org.conih.gov For this compound, molecular docking can predict its binding mode to target enzymes, while MD simulations can provide insights into the stability of the protein-ligand complex over time. nih.govnih.gov

Interdisciplinary Research on Environmental Biotransformation Pathways

Understanding the fate of this compound in the environment is critical for assessing its ecological impact. Interdisciplinary research, combining microbiology, environmental chemistry, and toxicology, is essential to elucidate its biotransformation pathways in various environmental compartments such as soil and water.

Future research in this area should focus on:

Microbial Degradation: Identifying and characterizing microorganisms (bacteria and fungi) capable of degrading this compound is a key research priority. scielo.org.conih.gov Studies should investigate the specific enzymes and metabolic pathways involved in the breakdown of both the carbamate and isoxazole moieties. researchgate.netnih.gov The degradation of 3-amino-5-methylisoxazole (B124983), a potential metabolite, by bacterial strains has been reported, indicating a possible pathway for the mineralization of the isoxazole ring. frontiersin.orgmdpi.com

Metabolism in Soil and Aquatic Systems: The persistence and transformation of the compound in different soil types and aquatic environments need to be thoroughly investigated. nih.govacs.org Factors influencing the rate of degradation, such as soil pH, temperature, moisture, and microbial community composition, should be systematically studied. acs.org

Phytoremediation and Plant Metabolism: Investigating the uptake, translocation, and metabolism of this compound in plants is important for understanding its potential to enter the food chain. acs.org Research into plant species that can effectively metabolize and detoxify the compound could lead to phytoremediation strategies for contaminated sites.

Bioactivation and Metabolite Toxicity: It is crucial to identify and assess the toxicity of the biotransformation products. researchgate.net Some metabolic processes can lead to the formation of reactive metabolites that may be more toxic than the parent compound. researchgate.net Understanding these bioactivation pathways is essential for a comprehensive risk assessment.

Research AreaFocus of InvestigationKey Methodologies
Microbial Degradation Isolation and characterization of degrading microorganisms, identification of metabolic pathways and enzymes. scielo.org.conih.govEnrichment culture techniques, genetic sequencing, enzyme assays.
Soil and Aquatic Metabolism Determining persistence and transformation under various environmental conditions. nih.govacs.orgLaboratory microcosm studies, field monitoring, analytical chemistry.
Phytoremediation Plant uptake, translocation, and metabolism of the compound. acs.orgPlant exposure studies, residue analysis in plant tissues.
Bioactivation Identification and toxicological assessment of reactive metabolites. researchgate.netIn vitro metabolism studies, mass spectrometry, toxicological assays.

Application of Systems Biology and Metabolomics to Enzymatic Studies

Systems biology and metabolomics offer powerful, holistic approaches to understanding the complex interactions between this compound and biological systems at the molecular level. These "omics" technologies can provide a comprehensive view of the enzymatic processes involved in its metabolism and the resulting cellular responses.

Future applications in this domain include:

Proteomics for Enzyme Discovery and Characterization: Proteomic approaches, such as activity-based protein profiling (ABPP), can be used to identify and characterize enzymes that interact with and are inhibited by carbamates. nih.govacs.org This can help in discovering novel carbamate-hydrolyzing enzymes from various organisms and understanding their selectivity across the proteome. nih.govacs.org

Metabolomics for Pathway Elucidation: Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can be used to map the biotransformation pathways of this compound. scielo.org.counad.edu.co By analyzing the changes in the metabolic profile of an organism or a microbial culture upon exposure to the compound, novel metabolites and degradation pathways can be identified. scielo.org.cofrontiersin.org

Integrative Omics Approaches: Combining genomics, transcriptomics, proteomics, and metabolomics can provide a multi-layered understanding of the biological response to this compound. nih.govmdpi.comconsensus.app For example, transcriptomics can reveal which genes are up- or down-regulated in response to exposure, while proteomics can identify the corresponding changes in protein expression, and metabolomics can measure the resulting changes in metabolic fluxes. nih.govrsc.org

Fluxomics for Quantifying Metabolic Activity: Metabolic flux analysis (fluxomics) can be used to quantify the rates of metabolic reactions in a biological system. unad.edu.co This can provide a dynamic view of how an organism's metabolism is perturbed by the presence of this compound and how it is broken down and assimilated. unad.edu.co

"Omics" ApproachApplication to Enzymatic StudiesExpected Outcomes
Proteomics Identification and characterization of carbamate-interacting enzymes. nih.govacs.orgDiscovery of novel carbamate hydrolases, understanding enzyme selectivity.
Metabolomics Mapping of biotransformation pathways and identification of novel metabolites. scielo.org.counad.edu.coElucidation of degradation pathways, identification of biomarkers of exposure.
Integrative Omics Comprehensive analysis of the biological response to the compound. nih.govmdpi.comconsensus.appUnderstanding of the mechanisms of toxicity and resistance.
Fluxomics Quantification of metabolic reaction rates. unad.edu.coDynamic view of metabolic perturbation and degradation.

Q & A

Q. What are the optimal synthetic routes for 5-methylisoxazol-3-yl dimethylcarbamate, and how can purity be ensured?

The compound is synthesized via nucleophilic substitution using 5-methylisoxazol-3-ol, potassium tert-butoxide as a base, and N,N-dimethylcarbamoyl chloride in tetrahydrofuran (THF). Key steps include:

  • Reaction at room temperature with rigorous exclusion of moisture.
  • Aqueous workup (e.g., extraction with ethyl acetate and brine) to remove unreacted reagents.
  • Purification via silica gel flash chromatography (20% ethyl acetate in hexane) to achieve >95% purity. Characterization by 1H^1H NMR (δ 6.09 ppm for isoxazole proton) and HRMS (observed [M+H]+ 171.0771 vs. calculated 171.0691) ensures structural fidelity .

Q. How should researchers address discrepancies in reported 13C^{13}C13C NMR chemical shifts for this compound?

Variations in 13C^{13}C NMR data (e.g., carbonyl carbon at 170.9 ppm vs. literature) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or instrument calibration. To resolve:

  • Cross-validate with internal standards (e.g., TMS).
  • Compare with structurally analogous compounds (e.g., 5-isopropylisoxazol-3-yl dimethylcarbamate, δ 170.5 ppm) .

Q. What stability considerations are critical during storage and handling?

  • Hydrolysis susceptibility: The carbamate group degrades under acidic/basic conditions. Store in anhydrous environments at 0–6°C.
  • Light sensitivity: Use amber vials to prevent photodegradation.
  • Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against acetylcholinesterase (AChE)?

  • Perform molecular docking (AutoDock Vina) using AChE crystal structures (PDB ID 4EY7).
  • Validate binding poses with molecular dynamics simulations (GROMACS) to assess stability of the carbamate-AChE interaction.
  • Compare inhibition constants (Kᵢ) with experimental IC₅₀ values to refine computational models .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies for isoxazolyl carbamates?

  • Systematic substitution: Synthesize analogs (e.g., 5-neopentyl or 5-isopropyl derivatives) to evaluate steric/electronic effects on AChE inhibition.
  • Kinetic assays: Measure kᵢₙₐₜ and Kₐ (Ellman’s method) to distinguish carbamoylation rates vs. binding affinity.
  • X-ray crystallography: Resolve AChE-carbamate complexes to identify critical hydrogen bonds (e.g., Tyr337 interaction) .

Q. How can researchers design degradation studies to identify environmentally persistent metabolites?

  • Apply advanced oxidation processes (e.g., solar photo-Fenton) using Fe³⁺-oxalate complexes (10 mM Fe²⁺, 50 mM H₂O₂, pH 3.0).
  • Track degradation intermediates via LC-QTOF-MS (e.g., m/z 127.09 for 5-methylisoxazole-3-carboxylic acid).
  • Assess toxicity of byproducts using Microtox® bioassays .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

  • GC-MS : Detect residual THF or dimethylcarbamoyl chloride (column: DB-5MS, He carrier gas).
  • ICP-OES : Screen for metal catalysts (e.g., K⁺ from tert-butoxide).
  • NMR spiking experiments : Identify isomeric byproducts (e.g., O-methyl vs. N-methyl derivatives) .

Q. How should kinetic isotope effects (KIEs) be measured to study the carbamoylation mechanism?

  • Synthesize deuterated analogs (e.g., 2H^2H-labeled dimethylcarbamate).
  • Compare kcatk_{\text{cat}} values under steady-state conditions (pH 7.4, 37°C).
  • A normal KIE (>1) suggests rate-limiting deacylation, while an inverse KIE (<1) indicates transition-state distortion .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports (75–90%)?

  • Base strength: Potassium tert-butoxide (pKₐ ~19) outperforms weaker bases (e.g., DIEA) in deprotonating the isoxazolol.
  • Solvent polarity: THF (ε 7.5) enhances nucleophilicity of the isoxazole oxygen vs. DCM (ε 8.9).
  • Optimize stoichiometry (2.6 eq. base, 2.5 eq. carbamoyl chloride) to minimize side reactions .

Experimental Design Tables

Q. Table 1. Comparative Synthesis Yields for Isoxazolyl Carbamates

SubstituentBase UsedSolventYield (%)Reference
5-MethylKOtBuTHF75
5-IsopropylKOtBuTHF80
5-NeopentylKOtBuTHF82

Q. Table 2. Key 1H^1H NMR Assignments

Protonδ (ppm)MultiplicityIntegration
Isoxazole C-H6.09s1H
N(CH₃)₂3.04s6H
C5-CH₃2.34s3H

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.